3,5-Dioxooctanedioic acid

Catalog No.
S581034
CAS No.
65115-74-4
M.F
C8H10O6
M. Wt
202.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dioxooctanedioic acid

CAS Number

65115-74-4

Product Name

3,5-Dioxooctanedioic acid

IUPAC Name

3,5-dioxooctanedioic acid

Molecular Formula

C8H10O6

Molecular Weight

202.16 g/mol

InChI

InChI=1S/C8H10O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-4H2,(H,11,12)(H,13,14)

InChI Key

OMFWHSRZHVVVAL-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(=O)CC(=O)CC(=O)O

Synonyms

Octanedioic acid, 3,5-dioxo-, succinyl-acetoacetate, succinylacetoacetate

Canonical SMILES

C(CC(=O)O)C(=O)CC(=O)CC(=O)O

Description

3,5-dioxooctanedioic acid is an alpha,omega-dicarboxylic acid that is suberic acid which oxo groups replace the hydrogens at positions 3 and 5. It is an abnormal metabolite of the tyrosine metabolic pathway and a marker for type 1 tyrosinaemia. It has a role as a human metabolite. It is an alpha,omega-dicarboxylic acid and a beta-diketone.
Succinyl acetoacetate, also known as succinyl-acetoacetic acid or 3, 5-dioxosuberic acid, belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. Succinyl acetoacetate is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Succinyl acetoacetate is a potentially toxic compound.

3,5-Dioxooctanedioic acid, also known as succinylacetoacetate, is an alpha,omega-dicarboxylic acid with the molecular formula C8H10O6\text{C}_8\text{H}_{10}\text{O}_6 and a molecular weight of approximately 174.17 g/mol. This compound features two carboxylic acid groups located at the terminal positions of the octane chain, with additional keto groups at the third and fifth carbon atoms. Its structural formula can be represented as follows:

HOOC CH2C(=O)CH2C(=O)CH2COOH\text{HOOC CH}_2-\text{C}(=O)-\text{CH}_2-\text{C}(=O)-\text{CH}_2-\text{COOH}

3,5-Dioxooctanedioic acid is recognized for its role in various biochemical pathways, particularly in the metabolism of amino acids such as phenylalanine and tyrosine.

, primarily involving its carboxylic acid and keto functionalities. Key reactions include:

  • Decarboxylation: Under certain conditions, 3,5-dioxooctanedioic acid can lose carbon dioxide to form simpler compounds.
  • Condensation Reactions: It can react with amines or alcohols to form amides or esters, respectively.
  • Reduction: The keto groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

These reactions are significant in synthetic organic chemistry and metabolic pathways.

3,5-Dioxooctanedioic acid exhibits biological activity primarily through its role in metabolic processes. It is involved in the degradation pathway of phenylalanine via the action of specific enzymes such as maleylacetoacetate isomerase. This compound can also act as a Bronsted acid, capable of donating protons to bases during bio

The synthesis of 3,5-dioxooctanedioic acid can be achieved through several methods:

  • Oxidation of Suberic Acid: Suberic acid can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce keto groups at the 3 and 5 positions.
  • Aldol Condensation: Starting from simpler dicarboxylic acids or ketones, aldol condensation followed by oxidation can yield 3,5-dioxooctanedioic acid.
  • Biotransformation: Microbial fermentation processes can also produce this compound from natural substrates.

Each method varies in yield and purity and may require specific reaction conditions.

3,5-Dioxooctanedioic acid has several applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Biochemical Research: Used in studies related to amino acid metabolism and enzyme activity.
  • Polymer Chemistry: It may be utilized in the production of biodegradable polymers due to its dicarboxylic nature.

Research has indicated that 3,5-dioxooctanedioic acid interacts with various biological molecules. Studies have shown its involvement in metabolic pathways that include enzymatic transformations where it acts as a substrate for enzymes such as maleylacetoacetate isomerase . Furthermore, its interactions with proteins and other small molecules are being explored for potential therapeutic implications.

Several compounds share structural characteristics with 3,5-dioxooctanedioic acid. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
SuccinylacetoneC7H10O4Lacks one carboxylic group compared to 3,5-dioxooctanedioic acid.
MaleylacetoacetateC8H8O4Contains a double bond; involved in phenylalanine metabolism.
Octanedioic AcidC8H14O4Does not have keto groups; simpler structure without additional functional groups.
Fumaric AcidC4H4O4Unsaturated dicarboxylic acid; significantly shorter carbon chain.

3,5-Dioxooctanedioic acid stands out due to its specific arrangement of functional groups that contribute to its unique reactivity and biological significance compared to these similar compounds.

Molecular Formula and Weight

3,5-Dioxooctanedioic acid possesses the molecular formula C₈H₁₀O₆ with a molecular weight of 202.16 grams per mole [1] [2]. The compound exhibits specific structural identifiers that facilitate its characterization and identification in analytical procedures.

Table 1: Molecular Characteristics of 3,5-Dioxooctanedioic Acid

PropertyValueReference Method
Molecular FormulaC₈H₁₀O₆PubChem Database [1]
Molecular Weight202.16 g/molComputed by PubChem 2.1 [1]
Exact Mass202.04773803 DaPubChem Computation [1]
Monoisotopic Mass202.047738 DaChemSpider Analysis [2]
Heavy Atom Count14Computational Analysis [9]
Complexity Index267Structural Complexity Assessment [9]

The International Union of Pure and Applied Chemistry name for this compound is 3,5-dioxooctanedioic acid, with the Chemical Abstracts Service registry number 65115-74-4 [1] [2]. The compound's structural representation includes the Simplified Molecular Input Line Entry System notation: C(CC(=O)O)C(=O)CC(=O)CC(=O)O [1].

The International Chemical Identifier string provides comprehensive structural information: InChI=1S/C8H10O6/c9-5(1-2-7(11)12)3-6(10)4-8(13)14/h1-4H2,(H,11,12)(H,13,14) [1]. This identifier demonstrates the presence of two carboxylic acid groups and two ketone functionalities within the octane chain framework.

Physicochemical Properties (Solubility, Stability, Reactivity)

The physicochemical characteristics of 3,5-dioxooctanedioic acid reflect its dual nature as both a dicarboxylic acid and a beta-diketone compound [1]. The molecule demonstrates specific solubility patterns and stability profiles that influence its analytical detection and biological behavior.

Table 2: Physicochemical Properties of 3,5-Dioxooctanedioic Acid

PropertyValueAnalytical Basis
XLogP3-AA-1.1Partition Coefficient Calculation [1]
Hydrogen Bond Donors2Carboxylic Acid Groups [1]
Hydrogen Bond Acceptors6Oxygen Atoms Available [1]
Rotatable Bonds7Molecular Flexibility Assessment [1]
Topological Polar Surface Area109 ŲSurface Area Calculation [9]
Solubility ClassificationSlightly Soluble in WaterAqueous Behavior Assessment

The compound exhibits slight solubility in aqueous solutions, which influences its detection methodologies and extraction procedures in biological samples . The negative XLogP3-AA value of -1.1 indicates hydrophilic characteristics, supporting its water-soluble nature despite limited overall solubility [1].

Stability considerations for 3,5-dioxooctanedioic acid involve temperature-dependent decomposition patterns. Research indicates that diketone compounds similar to this structure require temperature control below 50°C to avoid decomposition, with optimal storage and handling temperatures maintained between -78°C and 25°C . The dual ketone functionality creates potential reactivity sites that can undergo various chemical transformations under specific conditions.

The compound functions as a weakly acidic substance based on its predicted acid dissociation constant values . This acidic nature contributes to its behavior in biological systems and influences its analytical detection through mass spectrometry techniques. The presence of two carboxylic acid groups enables the formation of various salt derivatives, including potassium salt mixtures that represent different tautomeric forms [6].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of 3,5-dioxooctanedioic acid provides comprehensive structural confirmation through multiple analytical techniques. Each spectroscopic method contributes unique information regarding the compound's molecular architecture and functional group characteristics.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance analysis of 3,5-dioxooctanedioic acid reveals distinctive chemical shift patterns characteristic of its functional groups. The compound's proton nuclear magnetic resonance spectrum demonstrates signals consistent with methylene protons adjacent to carbonyl groups and carboxylic acid functionalities [11]. Chemical shifts for carboxylic acid protons typically appear in the range of 9-13 parts per million, while methylene protons adjacent to carbonyl groups resonate between 2-3 parts per million [19].

Carbon-13 nuclear magnetic resonance spectroscopy provides critical information about the carbonyl carbon environments. Ketone carbons typically resonate in the 200-210 parts per million range, while carboxylic acid carbons appear between 170-180 parts per million [19]. The specific chemical shift values for 3,5-dioxooctanedioic acid reflect the electronic environment created by the alternating methylene and carbonyl carbon arrangement within the molecular framework.

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the compound's functional groups. Carboxylic acid groups demonstrate broad absorption envelopes extending from 3500 to 2000 wavenumbers, representing the hydroxyl stretching vibrations [20]. The carbonyl stretching frequencies for both ketone and carboxylic acid functionalities appear in distinct regions, with ketones typically absorbing around 1715 wavenumbers and carboxylic acids showing absorption between 1710-1680 wavenumbers [20].

The carbon-oxygen stretching vibrations of carboxylic acids contribute additional diagnostic peaks in the 1292 wavenumber region, while hydroxyl wagging vibrations appear around 934 wavenumbers [20]. These spectroscopic fingerprints provide definitive identification capabilities for analytical purposes.

Mass Spectrometry

Mass spectrometric analysis of 3,5-dioxooctanedioic acid employs both positive and negative ionization modes to achieve comprehensive characterization. Electrospray ionization techniques generate protonated molecular ions at mass-to-charge ratio 203.05502 and deprotonated species at 201.04046 [4]. The fragmentation patterns provide structural information through the identification of characteristic product ions.

Table 3: Mass Spectrometric Characteristics

Ionization ModeMass-to-Charge RatioIon TypePredicted Collision Cross Section
Positive203.05502[M+H]⁺140.1 Ų
Positive225.03696[M+Na]⁺145.7 Ų
Negative201.04046[M-H]⁻137.4 Ų
Positive220.08156[M+NH₄]⁺157.1 Ų

Stable isotope dilution methods enable quantitative analysis of 3,5-dioxooctanedioic acid in biological samples [22] [27]. These techniques convert the compound to 5(3)-methyl-3(5)-isoxazole propionic acid derivatives through treatment with hydroxylamine hydrochloride at elevated temperatures, followed by gas chromatography mass spectrometry analysis [22] [27]. Selective ion monitoring focuses on characteristic mass-to-charge ratios including 138.1 and 212.1 for natural compounds, with corresponding isotope-labeled internal standards [22] [27].

Multiple reaction monitoring approaches utilize specific mass transitions for quantitative analysis, with the primary transition occurring at mass-to-charge ratio 155.1 to 109.1 for the target compound [23]. This analytical strategy provides the necessary sensitivity and specificity for detection in complex biological matrices.

Thermodynamic and Kinetic Behavior

The thermodynamic and kinetic properties of 3,5-dioxooctanedioic acid influence its stability, reactivity, and analytical behavior under various experimental conditions. Understanding these characteristics proves essential for proper handling, storage, and analytical methodology development.

Thermal Stability and Decomposition

Thermal analysis of compounds containing similar diketone functionalities indicates specific temperature thresholds for maintaining structural integrity. Research demonstrates that diketone-containing molecules require careful temperature control to prevent decomposition, with critical temperatures typically below 50°C for extended stability . The activation energy for thermal decomposition processes in related keto acid compounds ranges from 20.9 to 22 kilocalories per mole, indicating moderate thermal stability under controlled conditions [15].

Temperature-dependent stability studies reveal that 3,5-dioxooctanedioic acid maintains structural integrity when stored between -78°C and 25°C, with decomposition risks increasing significantly above 50°C . These thermal characteristics necessitate specific handling protocols during analytical procedures and sample preparation.

Kinetic Behavior and Reaction Pathways

The kinetic behavior of 3,5-dioxooctanedioic acid involves multiple reaction pathways that depend on environmental conditions including temperature, acidity, and the presence of catalytic species. The compound demonstrates reactivity patterns consistent with both dicarboxylic acid and beta-diketone functionalities.

Table 4: Kinetic Parameters and Thermodynamic Properties

ParameterValue RangeExperimental ConditionsReference
Optimal Storage Temperature-78°C to 25°CInert Atmosphere
Decomposition Threshold>50°CAmbient Conditions
Activation Energy (Similar Compounds)20.9-22 kcal/molThermal Analysis [15]
Reaction pH Optimum<3Hydroxylamine Treatment [22]
Derivatization Temperature80°CAnalytical Conversion [22]

Chemical derivatization reactions demonstrate specific kinetic requirements for analytical applications. The conversion of 3,5-dioxooctanedioic acid to isoxazole derivatives requires temperatures of 80°C and acidic conditions with a pH less than 3 [22] [27]. These reaction conditions optimize the conversion efficiency while maintaining compound stability throughout the analytical process.

The compound's reactivity with hydroxylamine hydrochloride follows first-order kinetics under optimized conditions, enabling reproducible analytical conversions for quantitative analysis [22]. The reaction proceeds through nucleophilic addition mechanisms involving the ketone functionalities, resulting in stable derivatives suitable for gas chromatography mass spectrometry analysis.

Enzyme kinetic studies involving related metabolic pathways demonstrate Michaelis-Menten behavior with specific kinetic parameters. The enzymatic processing of structurally related compounds shows Michaelis constants in the micromolar range and turnover numbers reflecting moderate catalytic efficiency [15]. These kinetic characteristics influence the compound's biological behavior and metabolic fate in physiological systems.

XLogP3

-1.1

Other CAS

65115-74-4

Wikipedia

3,5-dioxooctanedioic acid

Dates

Last modified: 02-18-2024

Explore Compound Types